molecular formula C24H27ClN4O2 B2829938 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251617-17-0

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2829938
CAS No.: 1251617-17-0
M. Wt: 438.96
InChI Key: YONJCJDPDXSBIB-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with azepane-carbonyl, methyl, and a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl). The 1,8-naphthyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The azepane moiety may enhance solubility and metabolic stability, while the chloro and methoxy substituents on the phenyl ring likely influence electronic properties and target binding affinity.

Properties

IUPAC Name

azepan-1-yl-[4-(4-chloro-2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-15-12-20(21(31-3)13-19(15)25)28-22-17-9-8-16(2)27-23(17)26-14-18(22)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJCJDPDXSBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and other substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides, under various solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds. Substitution reactions can result in the formation of new functionalized derivatives with altered chemical properties.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Isomerism : The 1,8-naphthyridine core in the target compound differs from the 1,6-naphthyridine isomer in the analogous compound. This positional isomerism may alter π-π stacking interactions and binding affinity to biological targets.

The 4-chloro-2-methoxy-5-methylphenyl substituent in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which could modulate solubility and receptor binding compared to the 4-methoxybenzyl group in the analogue.

Synthetic Efficiency : The analogous compound’s high yield (99%) suggests robust coupling chemistry under mild conditions, which may inspire optimization strategies for synthesizing the target compound .

Pharmacological Implications

The 1,6-naphthyridine analogue’s dimethylamine and methoxybenzyl groups are associated with improved solubility and target engagement in kinase inhibitors, whereas the target compound’s azepane-carbonyl group may confer prolonged metabolic stability.

Biological Activity

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and other substituents. Common reagents include chlorinating, methoxylating, and methylating agents. Controlled temperatures and specific solvents are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent in clinical settings.

Anticancer Activity

Preliminary studies have demonstrated that 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cell survival and proliferation.
  • Receptor Binding: It has been suggested that it binds to certain receptors involved in cell signaling pathways, thereby modulating their activity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively. These results indicate a promising potential for development into an antimicrobial therapeutic agent.

Study 2: Anticancer Effects

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound may trigger apoptosis via intrinsic pathways.

Comparative Analysis

To further understand the compound's biological activity, a comparison with similar compounds can provide insights into its unique properties.

Compound NameStructureBiological Activity
Compound AStructure AModerate anticancer activity
Compound BStructure BStrong antibacterial properties
3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine Structure C Significant antimicrobial and anticancer activity

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